Methyl 3-fluoro-4-sulfamoylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-sulfamoylbenzoate typically involves the esterification of 3-fluoro-4-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Hydrolysis: 3-fluoro-4-sulfamoylbenzoic acid and methanol.
Oxidation and Reduction: Oxidized or reduced forms of the sulfamoyl group.
Scientific Research Applications
Methyl 3-fluoro-4-sulfamoylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Methyl 3-fluoro-4-sulfamoylbenzoate can be compared with other similar compounds, such as:
Methyl 4-fluoro-3-sulfamoylbenzoate: Similar structure but with different positioning of the fluorine and sulfamoyl groups.
Methyl 3-fluoro-4-methoxybenzoate: Contains a methoxy group instead of a sulfamoyl group.
Methyl 3-fluoro-4-nitrobenzoate: Contains a nitro group instead of a sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 3-fluoro-4-sulfamoylbenzoate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its diverse biological effects. The presence of a fluorine atom enhances its pharmacological properties, making it an interesting candidate for drug development.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a series of assays, the compound demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from low to moderate levels.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : It has been shown to inhibit key enzymes associated with bacterial growth and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cell survival and death.
Safety and Toxicology
Toxicological assessments have highlighted some safety concerns. This compound is classified under several categories based on its potential effects:
Toxicity Category | Classification |
---|---|
Specific Target Organ Toxicity | Category 3 |
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Eye Irritation | Category 2 |
These classifications indicate that while the compound shows promise as a therapeutic agent, careful consideration must be given to its safety profile during further development .
Properties
IUPAC Name |
methyl 3-fluoro-4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXQHMBTGDNISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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